L-Arginine L-aspartate

Vue d'ensemble

Description

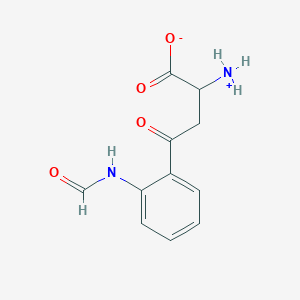

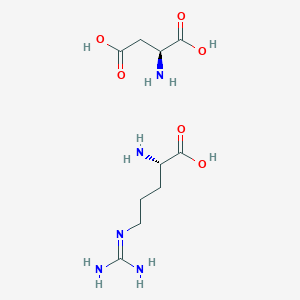

L-arginine L-aspartate est un composé formé par la combinaison de deux acides aminés, l'arginine et l'acide aspartique. Il est couramment utilisé dans les compléments alimentaires et est connu pour ses bienfaits potentiels dans l'amélioration des performances physiques, la réduction de la fatigue et le soutien de la santé générale. L'arginine est un acide aminé basique avec un groupe guanidino, tandis que l'acide aspartique est un acide aminé acide avec un groupe carboxyle. La combinaison de ces deux acides aminés donne un composé qui peut avoir divers effets physiologiques.

Mécanisme D'action

Target of Action

L-Arginine L-aspartate, often referred to as Arginine Aspartate, is a compound that primarily targets various metabolic and biochemical processes in the body. The primary targets of this compound are the enzymes involved in the metabolism of its constituent amino acids, L-Arginine and L-Aspartate .

L-Arginine is a semi-essential amino acid involved in the formation of nitric oxide, a molecule that plays a crucial role in vascular health by acting as a major vasodilator . It also promotes the secretion of growth hormone from the pituitary gland and is implicated in T cell proliferation and host immune responses .

L-Aspartate, on the other hand, is formed by the transamination of the Krebs cycle intermediate oxaloacetate. It serves as a precursor for the synthesis of proteins, oligopeptides, purines, pyrimidines, nucleic acids, and L-arginine .

Mode of Action

The mode of action of this compound involves its interaction with its targets and the resulting changes in cellular and metabolic processes. L-Arginine stimulates the pituitary release of growth hormone and prolactin through origins in the hypothalamus . It also induces the secretion of insulin and glucagon, which are protagonists in glucose metabolism .

L-Aspartate, on the other hand, is involved in the synthesis of proteins, oligopeptides, purines, pyrimidines, nucleic acids, and L-arginine. It can also promote energy production via its metabolism in the Krebs cycle .

Biochemical Pathways

L-Arginine and L-Aspartate are involved in several biochemical pathways. L-Arginine degradation occurs via multiple pathways initiated by arginase, nitric-oxide synthase, Arg: glycine amidinotransferase, and Arg decarboxylase . These pathways produce nitric oxide, polyamines, proline, glutamate, creatine, and agmatine, each having enormous biological importance .

L-Aspartate is formed by the transamination of the Krebs cycle intermediate oxaloacetate. It serves as a precursor for the synthesis of proteins, oligopeptides, purines, pyrimidines, nucleic acids, and L-arginine .

Pharmacokinetics

It is known that l-arginine is commonly found as a component of total parenteral nutrition , and L-Aspartate is formed by the transamination of the Krebs cycle intermediate oxaloacetate .

Result of Action

The molecular and cellular effects of this compound’s action are diverse. L-Arginine has been shown to reduce plasma glucose levels, improve glucose tolerance, reduce adiposity, and improve insulin sensitivity in animal models of obesity as well as in patients with diabetes and obesity . L-Aspartate, on the other hand, can promote energy production via its metabolism in the Krebs cycle .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the compound is soluble in water, hydrochloric acid, and sodium hydroxide solution, but it is slightly soluble in ethanol and insoluble in acetone and ether . This solubility profile can affect the compound’s bioavailability and its interaction with its targets in the body.

Analyse Biochimique

Biochemical Properties

L-Arginine L-aspartate plays a significant role in biochemical reactions. L-arginine degradation occurs via multiple pathways initiated by arginase, nitric-oxide synthase, Arg:glycine amidinotransferase, and Arg decarboxylase . These pathways produce nitric oxide, polyamines, proline, glutamate, creatine, and agmatine, each having enormous biological importance .

Cellular Effects

This compound influences various types of cells and cellular processes. It impacts cell function, including effects on cell signaling pathways, gene expression, and cellular metabolism . For instance, L-arginine is required for the detoxification of ammonia, a toxic substance for the central nervous system .

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . For example, L-arginine is a precursor for the synthesis of nitric oxide, a key cellular signaling molecule .

Dosage Effects in Animal Models

The effects of this compound can vary with different dosages in animal models. Studies have shown that L-arginine supplied in current diets is inadequate for maximal growth of milk-fed piglets

Metabolic Pathways

This compound is involved in several metabolic pathways. L-arginine is a part of the urea cycle, nitric oxide cycle, and it can be converted into other amino acids . L-aspartate is a key compound in the citric acid cycle .

Méthodes De Préparation

Voies synthétiques et conditions de réaction : La préparation de l'arginine aspartate implique la réaction de l'arginine et de l'acide aspartique en solution aqueuse. Le processus comprend généralement les étapes suivantes :

Préparation des solutions : Dissoudre l'arginine dans l'eau pour former une solution aqueuse.

Ajout d'acide aspartique : Ajouter lentement l'acide aspartique à la solution d'arginine en agitant.

Concentration sous vide : Concentrer la solution sous pression réduite à une température de 50 à 80 °C.

Refroidissement et cristallisation : Refroidir la solution concentrée à 20 à 30 °C et ajouter un solvant organique hydrophile ou un mélange de solvants polaire hydrophile et non polaire hydrophile.

Filtration et séchage : Filtrer les cristaux obtenus, les laver à l'alcool et les sécher sous vide pour obtenir de l'arginine aspartate pur

Méthodes de production industrielle : La production industrielle de l'arginine aspartate suit des étapes similaires, mais à plus grande échelle. Le processus est optimisé pour garantir une pureté élevée (≥ 98 %) et un rendement élevé (80 à 86 %) du produit. L'utilisation de températures et de solvants contrôlés garantit la formation de cristaux de haute qualité adaptés à un usage commercial .

Analyse Des Réactions Chimiques

Types de réactions : L'arginine aspartate peut subir diverses réactions chimiques, notamment :

Réactions acido-basiques : En raison de la présence de groupes fonctionnels à la fois acides et basiques, l'arginine aspartate peut participer à des réactions acido-basiques, formant des zwitterions à certains niveaux de pH.

Oxydation et réduction : Le groupe guanidino de l'arginine peut subir une oxydation, tandis que le groupe carboxyle de l'acide aspartique peut participer à des réactions de réduction.

Réactions de substitution : Les groupes amine et carboxyle peuvent être impliqués dans des réactions de substitution avec d'autres réactifs chimiques.

Réactifs et conditions courants :

Test à la ninhydrine : Utilisé pour détecter les acides aminés, où le groupe amine réagit avec la ninhydrine pour former un composé de couleur pourpre.

Agents oxydants : Comme le peroxyde d'hydrogène, peuvent oxyder le groupe guanidino de l'arginine.

Agents réducteurs : Comme le borohydrure de sodium, peuvent réduire le groupe carboxyle de l'acide aspartique.

Principaux produits :

Produits d'oxydation : Incluent l'oxyde nitrique et d'autres composés azotés.

Produits de réduction : Incluent les formes réduites de dérivés de l'acide aspartique.

4. Applications de la recherche scientifique

L'arginine aspartate a un large éventail d'applications dans la recherche scientifique, notamment :

Chimie : Utilisé comme réactif dans diverses réactions chimiques et comme précurseur pour la synthèse d'autres composés.

Biologie : Étudié pour son rôle dans le métabolisme cellulaire et comme composant des protéines et des enzymes.

Industrie : Utilisé dans la production de compléments alimentaires et comme additif dans les produits alimentaires pour améliorer la valeur nutritionnelle

5. Mécanisme d'action

Le mécanisme d'action de l'arginine aspartate implique plusieurs voies :

Production d'oxyde nitrique : L'arginine est un précurseur de l'oxyde nitrique, une molécule qui joue un rôle crucial dans la vasodilatation et la régulation du flux sanguin.

Cycle de l'urée : L'acide aspartique participe au cycle de l'urée, aidant à détoxifier l'ammoniac dans l'organisme.

Métabolisme énergétique : Les deux acides aminés contribuent à la production d'énergie grâce à leur implication dans le cycle de Krebs et d'autres voies métaboliques.

Composés similaires :

L-ornithine L-aspartate : Utilisé dans la prise en charge de l'encéphalopathie hépatique et ayant des effets métaboliques similaires.

L-citrulline : Un précurseur de la synthèse de l'arginine et impliqué dans la production d'oxyde nitrique.

L-glutamine : Un autre acide aminé qui joue un rôle dans le métabolisme cellulaire et la fonction immunitaire.

Unicité de l'arginine aspartate : L'arginine aspartate est unique en raison de sa combinaison d'un acide aminé basique et d'un acide aminé acide, ce qui lui permet de participer à un large éventail de processus physiologiques. Sa capacité à améliorer la production d'oxyde nitrique et à soutenir le métabolisme énergétique la rend particulièrement précieuse en recherche et en clinique .

Applications De Recherche Scientifique

Arginine aspartate has a wide range of applications in scientific research, including:

Chemistry: Used as a reagent in various chemical reactions and as a precursor for the synthesis of other compounds.

Biology: Studied for its role in cellular metabolism and as a component of proteins and enzymes.

Industry: Used in the production of dietary supplements and as an additive in food products to enhance nutritional value

Comparaison Avec Des Composés Similaires

L-Ornithine-L-Aspartate: Used in the management of hepatic encephalopathy and has similar metabolic effects.

L-Citrulline: A precursor for arginine synthesis and involved in nitric oxide production.

L-Glutamine: Another amino acid with roles in cellular metabolism and immune function.

Uniqueness of Arginine Aspartate: Arginine aspartate is unique due to its combination of a basic and an acidic amino acid, allowing it to participate in a wide range of physiological processes. Its ability to enhance nitric oxide production and support energy metabolism makes it particularly valuable in both research and clinical settings .

Propriétés

IUPAC Name |

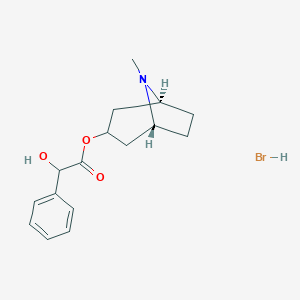

(2S)-2-aminobutanedioic acid;(2S)-2-amino-5-(diaminomethylideneamino)pentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H14N4O2.C4H7NO4/c7-4(5(11)12)2-1-3-10-6(8)9;5-2(4(8)9)1-3(6)7/h4H,1-3,7H2,(H,11,12)(H4,8,9,10);2H,1,5H2,(H,6,7)(H,8,9)/t4-;2-/m00/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SUUWYOYAXFUOLX-ZBRNBAAYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CC(C(=O)O)N)CN=C(N)N.C(C(C(=O)O)N)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C(C[C@@H](C(=O)O)N)CN=C(N)N.C([C@@H](C(=O)O)N)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H21N5O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70884415 | |

| Record name | L-Aspartic acid, compd. with L-arginine (1:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70884415 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

307.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7675-83-4 | |

| Record name | Arginine aspartate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7675-83-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Arginine aspartate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007675834 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Arginine aspartate | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB15993 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | L-Aspartic acid, compd. with L-arginine (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | L-Aspartic acid, compd. with L-arginine (1:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70884415 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | L-aspartic acid, compound with L-arginine (1:1) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.028.779 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ARGININE ASPARTATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LZB1G2I725 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the molecular formula and weight of L-Arginine L-Aspartate?

A1: The molecular formula for this compound is C10H21N5O6. Its molecular weight is 291.3 g/mol. []

Q2: How does this compound affect blood lactate levels during exercise?

A2: Studies have shown that prolonged intake of this compound can reduce blood lactate accumulation during submaximal exercise. [] This effect is thought to be due to the synergistic actions of both L-Arginine and L-Aspartate. L-Arginine may inhibit glycolysis, thereby reducing lactic acid production. L-Aspartate, on the other hand, might favor fatty acid oxidation, further contributing to lower lactate levels. []

Q3: Can this compound influence oxygen consumption during exercise?

A3: Research suggests that this compound supplementation can lead to reduced oxygen consumption during submaximal exercise. [] This effect, combined with the reduction in blood lactate, suggests that the compound may improve work efficiency and potentially increase exercise tolerance. []

Q4: How does the structure of this compound compare to other molecules, and how does this impact its interactions?

A4: The crystal structure of this compound reveals distinct conformations for the arginine and aspartate molecules. [] The arginine molecule adopts a unique conformation compared to previously observed structures, while the aspartate ion's conformation resembles that found in L-aspartic acid, DL-aspartic acid, and L-lysine L-aspartate. [] This structural arrangement allows for specific ion-pair interactions, including electrostatic attraction and two N-H...O hydrogen bonds between the guanidyl group of arginine and the α-carboxylate group of aspartate. []

Q5: What role does this compound play in the biosynthesis of other molecules?

A5: this compound is a key intermediate in the biosynthesis of L-Arginine. [] It serves as a precursor for arginine in both the urea cycle and the citrulline–NO cycle. [] Additionally, it can be converted to fumarate in the citric acid cycle through the action of argininosuccinate lyase. []

Q6: Can this compound be synthesized using a green chemistry approach?

A6: Yes, this compound can be synthesized through an environmentally friendly biocatalytic approach. [] This method utilizes argininosuccinate lyase (ASL) from Saccharomyces cerevisiae to catalyze the addition of L-arginine to fumarate. [] This enzymatic approach allows for the production of this compound at a gram scale with high purity and yield. []

Q7: Can metabolite profiling using this compound and other small metabolites differentiate cell types across species?

A7: Yes, studies have shown that analyzing the profiles of small metabolites like L-Arginine, L-Aspartate, L-glutamate, glycine, glutathione, and taurine can be a valuable tool for differentiating cell types in chemosensory tissues across various species. [] This approach, termed "metabolite profiling," can be particularly useful in overcoming limitations associated with antibody-based immunohistochemical comparisons across species. [] This technique relies on immunostaining with glutaraldehyde-based antibodies targeting these metabolites, followed by hierarchical cluster analyses to identify and classify cell types based on their distinct metabolic signatures. []

Q8: Does this compound have any known antibacterial properties?

A8: While not directly studied in the provided research, L-Arginine and L-Aspartate, as individual amino acids, are known to play a role in bacterial metabolism. [, ] Further research is needed to determine if this compound exhibits any specific antibacterial effects.

Q9: Is there evidence of this compound being involved in any plant diseases?

A9: While not directly discussed in the context of this compound, the research highlights the role of Pseudomonas viridiflava as a plant pathogen causing bacterial streak and rot in onions. [] This bacterium utilizes various carbohydrates and amino acids, including L-arginine and L-aspartate, for its metabolic processes. [] This underscores the importance of understanding the interactions between plants and microbes, particularly in the context of plant diseases.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[2-(2-Hydroxyethoxy)ethyl]piperazine](/img/structure/B195975.png)